7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H9FN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosomal segregation during cell division .
Mode of Action
this compound acts as an inhibitor of topoisomerase II . It binds to the enzyme and prevents it from performing its function, which is to untangle DNA strands during replication . This inhibition leads to DNA damage and ultimately cell death .
Biochemical Pathways
The inhibition of topoisomerase II by this compound affects the DNA replication pathway . This disruption leads to the accumulation of DNA breaks, triggering the activation of cellular repair mechanisms . If the damage is too severe and cannot be repaired, the cell undergoes apoptosis, or programmed cell death .
Result of Action
The result of the action of this compound is the induction of cell death . By inhibiting topoisomerase II and causing DNA damage, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for the development of anticancer drugs .
Biochemical Analysis
Cellular Effects
Some studies suggest that similar compounds may induce DNA fragmentation in certain cell lines , which is commonly associated with the apoptotic process .
Molecular Mechanism
It’s possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminopyridine with a fluorinated benzaldehyde derivative under acidic conditions to form the quinoline ring system. The carboxylic acid group is then introduced through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the carboxylic acid group.
Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives.
Scientific Research Applications
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-quinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom.
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: These compounds have similar core structures with different substituents.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWBFUHWIXQEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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